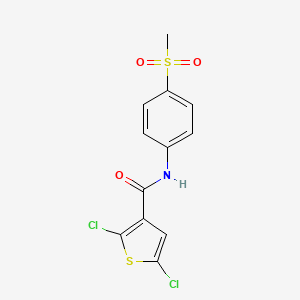

2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide, methylsulfonyl, and thiophene, which are commonly found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a key structural feature .Scientific Research Applications

Heterocyclic Synthesis Applications

2,5-Dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is involved in the synthesis of heterocyclic compounds. A related compound, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, was prepared for antibiotic and antibacterial drug synthesis, demonstrating the potential for similar applications in drug discovery (Ahmed, 2007).

Anticancer Evaluation

Compounds structurally similar to 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide have shown significant cytotoxic activity against various human cancer cell lines. A study by Ravichandiran et al. (2019) demonstrated the potential of these compounds in cancer therapy, particularly in inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).

Nonlinear Optical Materials

This chemical is potentially useful in the development of nonlinear optical materials. Chou et al. (1996) researched thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors, which showed promising properties for nonlinear optics due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Antipathogenic Activity

The compound's derivatives have shown significant antipathogenic activities. In a study by Limban et al. (2011), certain derivatives demonstrated notable activity against biofilm-forming bacteria, suggesting potential for development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Cerebrovasodilation Applications

Research by Barnish et al. (1981) into thiophene-2-sulfonamides, closely related to 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide, showed potential in cerebrovasodilation and anticonvulsant activities. Specifically, sulfones with halo substituents demonstrated high activity, indicating a potential therapeutic application in neurology (Barnish et al., 1981).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s known that similar compounds can release moderate amounts of nitric oxide (no), which may explain that the desired action of no is mediated systemically in the biological system .

Biochemical Pathways

Similar compounds have been involved in various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2,5-dichloro-N-(4-methylsulfonylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)8-4-2-7(3-5-8)15-12(16)9-6-10(13)19-11(9)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYPIUPHTUBIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)

![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)